N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-7-5-6-13(12-14)20(28)27-16-9-2-1-8-15(16)19-25-17-10-3-4-11-18(17)26-19/h1-12H,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIWMHQNOIFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 3-(trifluoromethyl)benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Benzimidazolone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide/benzimidazole derivatives:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s benzimidazole-phenyl core distinguishes it from quinazoline (e.g., 16) or simple benzamide (e.g., flutolanil) derivatives. Quinazoline-based analogs (e.g., 16) may target kinase pathways due to structural resemblance to kinase inhibitors like gefitinib .
Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound, 16, and flutolanil, this group enhances hydrophobicity and resistance to oxidative metabolism, improving bioavailability .
Synthetic Accessibility :
- The target compound likely requires benzimidazole formation via condensation of o-phenylenediamine derivatives, followed by amidation (similar to ).
- Halogenated analogs (e.g., F, Br, I ) are synthesized via straightforward amidation, with crystallinity influenced by halogen size and intermolecular interactions .
Biological Relevance :
Biological Activity
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by data tables and research findings.
The synthesis of this compound typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by functionalization. One common method includes the reaction of ortho-phenylenediamine with 3-(trifluoromethyl)benzaldehyde using sodium metabisulfite as an oxidizing agent.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C21H14F3N3O
- InChI Key : TYCIWMHQNOIFMD-UHFFFAOYSA-N
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzimidazole ring may bind to enzymes and receptors, inhibiting their activity. This compound has shown potential in inhibiting kinases and other enzymes involved in cell signaling pathways, which can lead to the suppression of cancer cell growth.
3. Biological Activities
This compound exhibits a range of biological activities, including:
3.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 2 to 50 µg/ml .
3.2 Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that certain analogs can inhibit cell proliferation in various cancer cell lines with IC50 values often less than 100 nM. For example, some derivatives have shown effective inhibition against FGFR1 and FGFR2 kinases, which are critical in tumor growth and survival .
3.3 Other Biological Activities
Beyond antimicrobial and anticancer effects, benzimidazole derivatives have also been investigated for their anti-inflammatory, analgesic, antiviral, antidiabetic, and antihypertensive properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ampicillin .
Case Study 2: Anticancer Potential
In a clinical trial involving patients with BRAFV600-mutant melanoma, a benzimidazole derivative demonstrated significant antitumor activity with well-tolerated dosing regimens up to 400 mg twice daily .
5. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its mechanisms of action highlight its potential as an effective therapeutic agent against various diseases, particularly cancer and infectious diseases.
Data Summary Table
Q & A
Basic: What are the optimal synthetic conditions for preparing N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide?
The synthesis involves reacting acyl chlorides with o-phenylenediamine derivatives. Key factors include:
- Leaving groups : Acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) are preferred due to their reactivity in nucleophilic substitution .
- Protonating agents : Polyphosphoric acid or excess HCl promotes benzimidazole cyclization by facilitating dehydration .
- Temperature : Elevated temperatures (100–150°C) accelerate amide bond formation and cyclization. Solvents like toluene or dichloromethane are used to control reaction rates .
- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in amidation steps .
Basic: How is the structural characterization of this compound validated?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzimidazole and trifluoromethyl groups. For example, aromatic protons near the trifluoromethyl group show distinct downfield shifts .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : Supplementary CCDC data (e.g., 1013218) provide bond lengths and angles, confirming spatial arrangement .
Advanced: What computational methods predict the reactivity of intermediates in its synthesis?
- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity by evaluating HOMO-LUMO gaps. For example, electron-deficient acyl chlorides exhibit higher electrophilicity, favoring nucleophilic attack by amines .
- Density Functional Theory (DFT) : Models transition states for benzimidazole cyclization, identifying energy barriers under varying protonation conditions .
Advanced: How do structural modifications influence its biological or chemical activity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show trifluoromethyl derivatives exhibit 2–3× higher enzyme inhibition than methyl analogs .
- Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) at the 3-position of the benzamide increase binding affinity to kinases, while methoxy groups reduce steric hindrance in planar systems .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
- Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation. For example, incomplete cyclization due to premature quenching explains yield discrepancies .
- Byproduct Analysis : LC-MS identifies side products (e.g., uncyclized amines or over-oxidized species) that reduce yields. Optimizing reaction time and temperature minimizes these .
Basic: What analytical techniques confirm purity post-synthesis?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: What strategies control regioselectivity during benzimidazole formation?
- Protecting Groups : Temporary protection of amine groups prevents undesired cyclization pathways.
- Acid Strength : Polyphosphoric acid preferentially protonates ortho-amine groups, directing cyclization to the benzimidazole core .
- Steric Effects : Bulky substituents on the phenyl ring hinder alternative ring-closing pathways .
Advanced: How is this compound evaluated for biological activity in vitro?
- Enzyme Assays : Kinase inhibition assays (e.g., EGFR or VEGFR2) use ATP-coupled luminescence to measure IC₅₀ values. The trifluoromethyl group enhances competitive binding at ATP pockets .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
Basic: How is crystallographic data utilized in structural studies?
- CCDC Deposition : Public datasets (e.g., CCDC 1013218) provide unit cell parameters and torsion angles for molecular docking studies .
- Hydrogen Bonding Networks : X-ray structures reveal interactions between the benzimidazole NH and carbonyl groups, stabilizing crystal packing .
Advanced: What synthetic routes minimize toxic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
